molecular formula C19H19NO6 B14345127 Benzamide, 2,5-bis(acetyloxy)-n-(4-ethoxyphenyl)- CAS No. 97565-07-6

Benzamide, 2,5-bis(acetyloxy)-n-(4-ethoxyphenyl)-

Cat. No.: B14345127
CAS No.: 97565-07-6
M. Wt: 357.4 g/mol
InChI Key: BMCUFGZHFSUFRL-UHFFFAOYSA-N
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Description

Benzamide, 2,5-bis(acetyloxy)-n-(4-ethoxyphenyl)- is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of acetyloxy groups and an ethoxyphenyl group attached to the benzamide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 2,5-bis(acetyloxy)-n-(4-ethoxyphenyl)- typically involves multiple steps. The starting materials often include benzamide derivatives and acetic anhydride. The reaction conditions usually require a catalyst and controlled temperature to ensure the proper formation of the acetyloxy groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain consistency and purity. The process might include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 2,5-bis(acetyloxy)-n-(4-ethoxyphenyl)- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens, nucleophiles, solvents like dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Benzamide, 2,5-bis(acetyloxy)-n-(4-ethoxyphenyl)- is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: In the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of Benzamide, 2,5-bis(acetyloxy)-n-(4-ethoxyphenyl)- involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzamide: A simpler compound with similar core structure but lacking the acetyloxy and ethoxyphenyl groups.

    Acetoxybenzamide: Contains acetyloxy groups but may differ in the position and number of these groups.

    Ethoxyphenylbenzamide: Contains an ethoxyphenyl group but may lack the acetyloxy groups.

Uniqueness

Benzamide, 2,5-bis(acetyloxy)-n-(4-ethoxyphenyl)- is unique due to the combination of acetyloxy and ethoxyphenyl groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.

Properties

CAS No.

97565-07-6

Molecular Formula

C19H19NO6

Molecular Weight

357.4 g/mol

IUPAC Name

[4-acetyloxy-3-[(4-ethoxyphenyl)carbamoyl]phenyl] acetate

InChI

InChI=1S/C19H19NO6/c1-4-24-15-7-5-14(6-8-15)20-19(23)17-11-16(25-12(2)21)9-10-18(17)26-13(3)22/h5-11H,4H2,1-3H3,(H,20,23)

InChI Key

BMCUFGZHFSUFRL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)OC(=O)C)OC(=O)C

Origin of Product

United States

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